Benzoyl isocyanate, 2-chloro-4-fluoro-
Description
Benzoyl isocyanate, 2-chloro-4-fluoro- (hypothetical IUPAC name: 2-chloro-4-fluorobenzoyl isocyanate) is a substituted benzoyl isocyanate derivative. The molecule features a benzoyl group (C₆H₅CO-) with chlorine and fluorine substituents at the 2- and 4-positions, respectively, and an isocyanate (-NCO) functional group. Such compounds are typically reactive intermediates used in organic synthesis, particularly for forming ureas or carbamates via nucleophilic addition reactions .
Properties
CAS No. |
88578-89-6 |
|---|---|
Molecular Formula |
C8H3ClFNO2 |
Molecular Weight |
199.56 g/mol |
IUPAC Name |
2-chloro-4-fluorobenzoyl isocyanate |
InChI |
InChI=1S/C8H3ClFNO2/c9-7-3-5(10)1-2-6(7)8(13)11-4-12/h1-3H |
InChI Key |
ATBYJMHOWCUFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-4-fluoro-benzoyl isocyanate (hypothetical) with structurally analogous compounds from the evidence, focusing on molecular properties, reactivity, and applications.
Table 1: Key Physical and Chemical Properties of Related Compounds
Reactivity Comparison
- Acyl Chlorides (e.g., 2-Chloro-4-fluorobenzoyl chloride ): Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl carbon. Reactivity is enhanced by electron-withdrawing substituents (Cl, F), which stabilize the transition state during hydrolysis or aminolysis.
- Isocyanates (e.g., 4-Chlorophenyl isocyanate ) : React with amines to form ureas or with alcohols to form carbamates. The isocyanate group (-NCO) is less electrophilic than acyl chlorides but more reactive than isothiocyanates (-NCS).
- Isothiocyanates (e.g., 5-Chloro-2-fluorophenyl isothiocyanate ) : Similar to isocyanates but form thioureas upon reaction with amines. The sulfur atom increases steric bulk and reduces electrophilicity compared to -NCO.
Substituent Effects
- Chlorine and Fluorine Substituents : Both electron-withdrawing groups increase the electrophilicity of the carbonyl or isocyanate group. Fluorine’s smaller size and higher electronegativity may enhance solubility in polar solvents compared to bulkier substituents .
- Positional Effects : The 2-chloro-4-fluoro substitution pattern likely reduces symmetry, affecting crystallinity and melting points compared to para-substituted analogs (e.g., 4-fluorobenzoyl chloride ).
Stability and Handling
- Moisture Sensitivity : Acyl chlorides (e.g., 2-chloro-4-fluorobenzoyl chloride ) and isothiocyanates are moisture-sensitive, requiring anhydrous storage. Isocyanates (e.g., 4-chlorophenyl isocyanate ) are similarly reactive but may exhibit slower hydrolysis rates.
- Lachrymatory Properties : Isothiocyanates are often lachrymatory (tear-inducing), while acyl chlorides and isocyanates pose respiratory hazards .
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